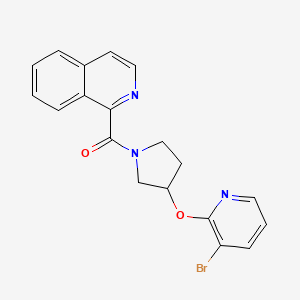

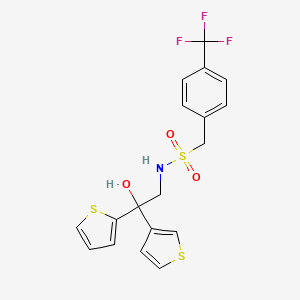

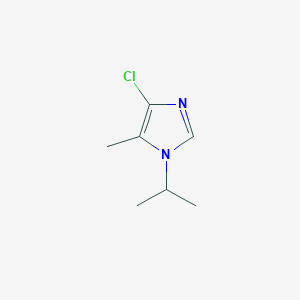

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(isoquinolin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(isoquinolin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Additionally, future directions for research will be discussed.

科学的研究の応用

Intramolecular Aromatic Electrophilic Substitution

A study conducted by Potikha, Sypchenko, and Kovtunenko (2013) introduced a method for preparing 1-hydroxypyrido[1,2-b]isoquinolinium bromides. This method involves intramolecular aromatic electrophilic substitution in 3-hydroxy-1-(2-formylbenzyl)pyridinium and related compounds. The alkylation of pyridine and its derivatives using bromomethyl benzaldehyde and benzophenone derivatives was explored. This research is significant in the context of developing novel synthetic methodologies for pyridine and isoquinoline derivatives (Potikha, Sypchenko, & Kovtunenko, 2013).

Directing Groups for sp3 C-H Bond Functionalization

Le, Nguyen, and Daugulis (2019) demonstrated the use of 1-aminopyridinium ylides as efficient directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This study is relevant as it highlights the application of pyridine derivatives in facilitating selective C-H bond functionalization, a key process in organic synthesis (Le, Nguyen, & Daugulis, 2019).

Synthesis of Pyrrolo[2,1-a]isoquinolines

Yavari, Hossaini, and Sabbaghan (2006) reported a method to synthesize pyrrolo[2,1-a]isoquinolines, involving the reaction of activated acetylenes and isoquinoline in the presence of ethyl bromopyruvate. This study provides insight into the synthetic routes for constructing complex heterocyclic systems, which are important in medicinal chemistry (Yavari, Hossaini, & Sabbaghan, 2006).

Multisubstituted Isoquinoline and Pyridine N-Oxides Synthesis

Shi, Koester, Boultadakis-Arapinis, and Glorius (2013) developed a method for preparing multisubstituted isoquinoline and pyridine N-oxides. Their approach utilized Rh(III)-catalyzed cyclization of oximes and diazo compounds, demonstrating a broad substituent scope and mild reaction conditions. This research is significant for the synthesis of complex nitrogen-containing heterocycles (Shi, Koester, Boultadakis-Arapinis, & Glorius, 2013).

特性

IUPAC Name |

[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-isoquinolin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN3O2/c20-16-6-3-9-22-18(16)25-14-8-11-23(12-14)19(24)17-15-5-2-1-4-13(15)7-10-21-17/h1-7,9-10,14H,8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCSNLBQWVAXLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=NC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2653144.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylthio)phenyl)acetamide hydrochloride](/img/structure/B2653147.png)

![N-(4-chloro-2-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2653151.png)

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-difluorophenyl)prop-2-enamide](/img/structure/B2653153.png)

![N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2653156.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2653158.png)